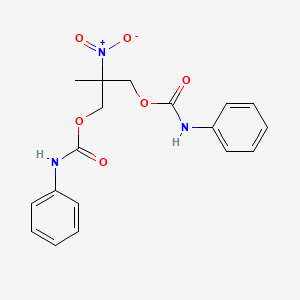
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is a chemical compound with a complex structure that includes nitro, methyl, and carbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) typically involves the reaction of 2-nitro-2-methyl-1,3-propanediol with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The carbamate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The carbamate groups can form covalent bonds with nucleophilic residues in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-nitro-1,3-propanediol: A related compound with similar chemical properties but lacking the carbamate groups.
2-Methyl-1,3-propanediol: A simpler compound without the nitro and carbamate groups, used in polymer and coating applications.
2-Methyl-2-propyl-1,3-propanediol: Another related compound with different substituents, used in various industrial applications.
Uniqueness
2-Nitro-2-methyl-1,3-propanediol-bis(N-phenylcarbamate) is unique due to the presence of both nitro and carbamate groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
64011-22-9 |
|---|---|
Fórmula molecular |
C18H19N3O6 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
[2-methyl-2-nitro-3-(phenylcarbamoyloxy)propyl] N-phenylcarbamate |
InChI |
InChI=1S/C18H19N3O6/c1-18(21(24)25,12-26-16(22)19-14-8-4-2-5-9-14)13-27-17(23)20-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,22)(H,20,23) |
Clave InChI |
JOMGEIDEFSAPMF-UHFFFAOYSA-N |
SMILES canónico |
CC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


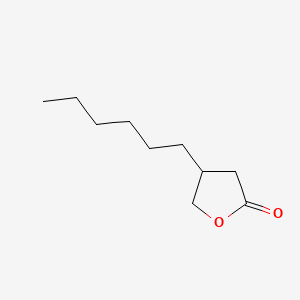
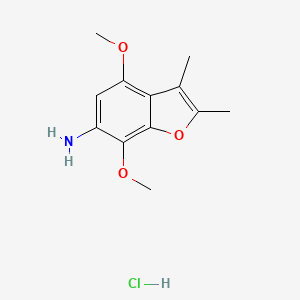

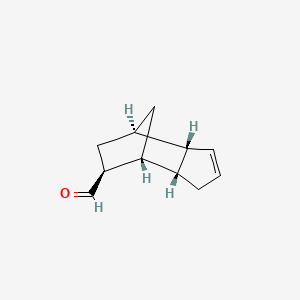
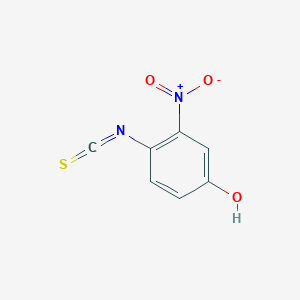

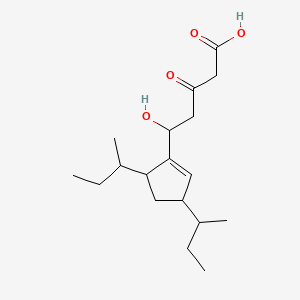
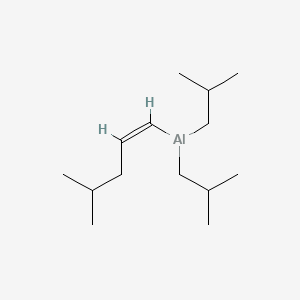
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
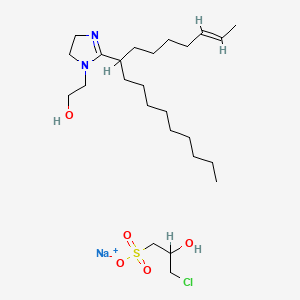
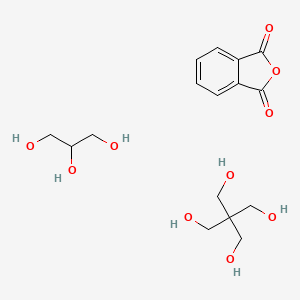
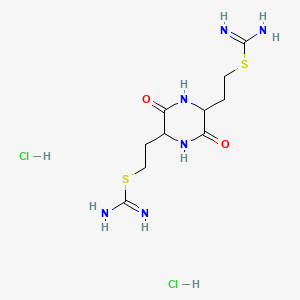
![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/structure/B13767610.png)
